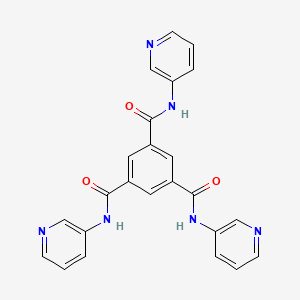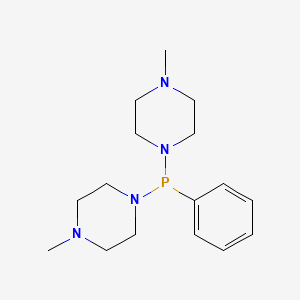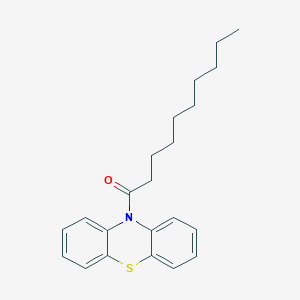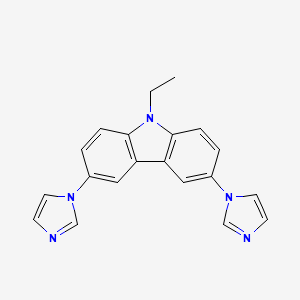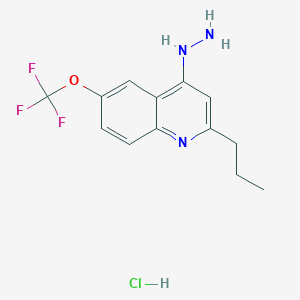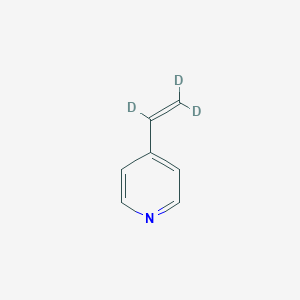
4-(1,2,2-trideuterioethenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,2-Trideuterioethenyl)pyridine is a deuterated derivative of ethenylpyridine, where three hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific studies, including reaction mechanisms and kinetic isotope effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2-trideuterioethenyl)pyridine typically involves the deuteration of ethenylpyridine. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to achieve efficient deuteration.
化学反应分析
Types of Reactions
4-(1,2,2-Trideuterioethenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce dihydropyridines.
科学研究应用
4-(1,2,2-Trideuterioethenyl)pyridine has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetic isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated materials for various applications, including advanced materials and chemical synthesis.
作用机制
The mechanism of action of 4-(1,2,2-trideuterioethenyl)pyridine involves its interaction with molecular targets through isotopic effects. The presence of deuterium can alter the reaction kinetics and pathways, providing insights into the behavior of similar non-deuterated compounds. The molecular targets and pathways involved depend on the specific application and context of the study.
相似化合物的比较
Similar Compounds
Ethenylpyridine: The non-deuterated analog of 4-(1,2,2-trideuterioethenyl)pyridine.
Deuterated Pyridines: Other pyridine derivatives with deuterium substitution at different positions.
Uniqueness
This compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly valuable in studies requiring precise isotopic labeling and kinetic isotope effect analysis.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.
属性
分子式 |
C7H7N |
|---|---|
分子量 |
108.16 g/mol |
IUPAC 名称 |
4-(1,2,2-trideuterioethenyl)pyridine |
InChI |
InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2/i1D2,2D |
InChI 键 |
KFDVPJUYSDEJTH-FUDHJZNOSA-N |
手性 SMILES |
[2H]C(=C([2H])C1=CC=NC=C1)[2H] |
规范 SMILES |
C=CC1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


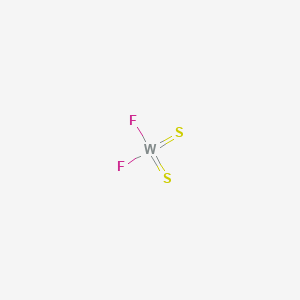

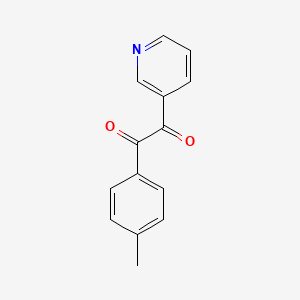

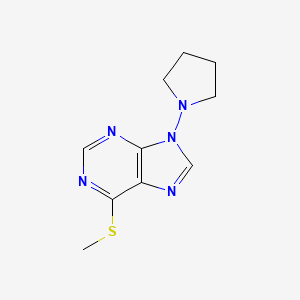
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

